![molecular formula C8H18ClN B2859638 3-Ethyl-3-methylpiperidine hydrochloride CAS No. 1609403-36-2](/img/structure/B2859638.png)
3-Ethyl-3-methylpiperidine hydrochloride
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Overview
Description
3-Ethyl-3-methylpiperidine hydrochloride is a chemical compound with the molecular formula C8H18ClN . It is a solid substance .
Synthesis Analysis
Piperidines, which include 3-Ethyl-3-methylpiperidine hydrochloride, are important synthetic fragments for designing drugs . The synthesis of piperidines has been widespread and involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Specific methods of piperidine synthesis include hydrogenation, cyclization, cycloaddition, annulation, and amination .Molecular Structure Analysis
The molecular structure of 3-Ethyl-3-methylpiperidine hydrochloride consists of eight carbon atoms, eighteen hydrogen atoms, one nitrogen atom, and one chlorine atom . The molecular weight is 163.68822 .Chemical Reactions Analysis
Piperidines, including 3-Ethyl-3-methylpiperidine hydrochloride, undergo various intra- and intermolecular reactions to form different piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Ethyl-3-methylpiperidine hydrochloride include its molecular weight, which is 163.68822 . It is a solid substance . More detailed properties such as its density, boiling point, and melting point were not found in the search results.Scientific Research Applications
Synthesis of Piperidine Derivatives
3-Ethyl-3-methylpiperidine hydrochloride: is a valuable intermediate in the synthesis of various piperidine derivatives . These derivatives are crucial in the pharmaceutical industry, forming the backbone of many medicinal compounds. The compound’s structure allows for modifications that can lead to the development of new drugs with potential therapeutic applications.
Pharmacological Research
In pharmacology, 3-Ethyl-3-methylpiperidine hydrochloride plays a role in the discovery and biological evaluation of potential drugs . It’s involved in the synthesis of compounds that exhibit a range of biological activities, including anticancer, antiviral, and anti-inflammatory properties .
Organic Synthesis
This compound is utilized in organic synthesis, particularly in the formation of complex molecules . Its reactivity makes it a suitable candidate for various chemical reactions, contributing to the development of new synthetic methodologies.
Drug Design
3-Ethyl-3-methylpiperidine hydrochloride: is significant in drug design, especially as a scaffold for constructing molecules with desired pharmacological properties . Its versatility in forming stable heterocyclic compounds is essential for creating new therapeutic agents.
Medicinal Chemistry
In medicinal chemistry, this compound is used to construct piperidine rings, which are present in many FDA-approved drugs . The piperidine ring is a common feature in molecules designed for treating a wide array of conditions, underscoring the compound’s importance in drug development.
Biochemistry Applications
The compound finds applications in biochemistry, where it may be used to study enzyme reactions and biological pathways . Its role in the synthesis of biologically active molecules makes it a tool for understanding biochemical processes.
Future Directions
Piperidines, including 3-Ethyl-3-methylpiperidine hydrochloride, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on improving these synthesis methods and exploring new applications of piperidines in the pharmaceutical industry .
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which include 3-ethyl-3-methylpiperidine hydrochloride, are utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
For example, Meperidine, a synthetic opiate agonist belonging to the phenylpiperidine class, is primarily a kappa-opiate receptor agonist and also has local anesthetic effects .
Biochemical Pathways
Piperidine derivatives are known to interact with various biochemical pathways depending on their specific targets .
Pharmacokinetics
Bioavailability increases to 80-90% in patients with hepatic impairment (e.g., liver cirrhosis) .
Result of Action
Piperidine derivatives are known to have various effects depending on their specific targets .
Action Environment
This usually requires the addition of a catalyst, an oxidizing or a reducing agent (depending on the substrate), the maintenance of the environment, etc .
properties
IUPAC Name |
3-ethyl-3-methylpiperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-3-8(2)5-4-6-9-7-8;/h9H,3-7H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMKMWAHGDONIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCNC1)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-3-methylpiperidine hydrochloride |
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